4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine
Description
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring linked to a pyrazole moiety through an ether linkage
Properties
IUPAC Name |
4-[[1-(2-methylpropyl)pyrazol-4-yl]oxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-11(2)8-16-9-13(7-15-16)17-10-12-3-5-14-6-4-12/h7,9,11-12,14H,3-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNIOQKAQBJZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves the reaction of 1-isobutyl-1H-pyrazole-4-ol with chloromethylpiperidine under basic conditions. The reaction proceeds through the formation of an ether bond between the pyrazole and piperidine rings. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isobutyl group to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the respective alcohols and piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate ether cleavage.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Formation of 1-isobutyl-1H-pyrazole-4-ol and chloromethylpiperidine.
Scientific Research Applications
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of compounds targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole moiety. The compound may modulate biological pathways involved in inflammation and pain perception, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-Isobutyl-1H-pyrazole-4-ylboronic acid: Shares the pyrazole moiety and is used in similar synthetic applications.
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine: Lacks the ether linkage but has a similar structural framework.
Uniqueness
4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its ether linkage connecting the pyrazole and piperidine rings, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
